Cas no 2227782-03-6 ((1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol)

(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol
- 2227782-03-6
- EN300-1994431
-
- インチ: 1S/C6H9ClN2OS/c7-6-9-3-5(11-6)4(10)1-2-8/h3-4,10H,1-2,8H2/t4-/m1/s1
- InChIKey: XAGCARJXJOBEMC-SCSAIBSYSA-N
- SMILES: ClC1=NC=C([C@@H](CCN)O)S1
計算された属性
- 精确分子量: 192.0124118g/mol
- 同位素质量: 192.0124118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 87.4Ų
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994431-1.0g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1994431-2.5g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 2.5g |
$3611.0 | 2023-09-16 | ||
Enamine | EN300-1994431-10g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 10g |
$7927.0 | 2023-09-16 | ||
Enamine | EN300-1994431-5g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 5g |
$5345.0 | 2023-09-16 | ||
Enamine | EN300-1994431-5.0g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1994431-0.05g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 0.05g |
$1549.0 | 2023-09-16 | ||
Enamine | EN300-1994431-0.1g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 0.1g |
$1623.0 | 2023-09-16 | ||
Enamine | EN300-1994431-0.5g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 0.5g |
$1770.0 | 2023-09-16 | ||
Enamine | EN300-1994431-0.25g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 0.25g |
$1696.0 | 2023-09-16 | ||
Enamine | EN300-1994431-10.0g |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol |
2227782-03-6 | 10g |
$7927.0 | 2023-06-02 |
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
(1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-olに関する追加情報
Comprehensive Overview of (1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol (CAS No. 2227782-03-6)
The compound (1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol, identified by its CAS number 2227782-03-6, is a chiral amino alcohol derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a thiazole ring and an amino-propanol moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its stereospecific properties and versatility in drug design.
One of the key features of (1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol is its chiral center, which plays a critical role in its biological activity. The (1R) configuration ensures high enantiomeric purity, a factor that is crucial for achieving desired pharmacological effects. This compound is often explored in the context of asymmetric synthesis and catalysis, where its ability to act as a building block for more complex structures is highly valued.
In recent years, the demand for chiral intermediates like CAS 2227782-03-6 has surged, driven by advancements in precision medicine and green chemistry. The pharmaceutical industry, in particular, seeks such compounds to develop targeted therapies with fewer side effects. Additionally, the agrochemical sector utilizes similar structures to create eco-friendly pesticides, aligning with global trends toward sustainable agriculture.
The synthesis of (1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol typically involves multi-step organic reactions, including stereoselective reduction and functional group transformations. Researchers often employ NMR spectroscopy and HPLC analysis to confirm its purity and stereochemistry. These analytical techniques are essential for ensuring the compound meets the stringent quality standards required for industrial and research applications.
From a commercial perspective, CAS 2227782-03-6 is available through specialized chemical suppliers, often in small quantities for research purposes. Its price and availability can vary depending on market demand and the complexity of its synthesis. For those interested in purchasing or synthesizing this compound, it is advisable to consult recent scientific literature or patent databases for the latest methodologies and applications.
Looking ahead, the potential applications of (1R)-3-amino-1-(2-chloro-1,3-thiazol-5-yl)propan-1-ol are vast. Its role in the development of new drugs and agrochemicals is likely to expand as researchers uncover more about its properties and reactivity. For those in the field of medicinal chemistry or organic synthesis, this compound represents a promising area of study with numerous opportunities for innovation.
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